3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[(E)-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid, which systematically describes the complete molecular structure through standardized naming conventions. This nomenclature follows the established protocol for complex organic molecules containing multiple functional groups and heterocyclic components. The systematic name begins with the benzoic acid core structure as the parent compound, with the substituted pyrrole unit connected through a diazenyl bridge specified at the 3-position of the benzene ring.
Alternative nomenclature systems provide additional identification approaches for this compound. The Chemical Abstracts Service index name is listed as benzoic acid, 3-[(E)-2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]-, which presents the same structural information using different systematic conventions. The compound also appears in chemical databases under the simplified name 3-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazen-1-yl]benzoic acid, which maintains structural accuracy while employing slightly modified terminology for the azo linkage.
Database identification systems assign unique numerical identifiers to facilitate chemical information retrieval and cross-referencing. The ChemSpider identification number for this compound is 10823908, providing a stable reference point within the Royal Society of Chemistry database system. PubChem assigns the compound identification number 135600389, enabling access to comprehensive chemical data through the National Center for Biotechnology Information database. The Chemical Abstracts Service registry number 863763-96-6 serves as another critical identifier for literature searches and chemical procurement activities.
International nomenclature variations demonstrate the global nature of chemical identification systems. The German systematic name is 3-[(E)-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoesäure, while the French equivalent is acide 3-[(E)-(4-acétyl-3,5-diméthyl-1H-pyrrol-2-yl)diazényl]benzoïque. These multilingual naming conventions ensure consistent chemical identification across international scientific communities and regulatory frameworks.
Molecular Formula and Isotopic Composition
The molecular formula for 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid is C15H15N3O3, indicating a composition of fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This elemental composition reflects the complex structural architecture incorporating aromatic systems, heteroatoms, and multiple functional groups within a single molecular entity. The molecular formula provides essential information for stoichiometric calculations, analytical method development, and theoretical computational studies.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H15N3O3 | |
| Average Molecular Mass | 285.303 daltons | |
| Monoisotopic Mass | 285.111341 daltons | |
| Exact Mass | 285.11078 daltons |
Mass spectrometric analysis reveals precise isotopic composition data critical for analytical identification and structural confirmation. The monoisotopic mass of 285.111341 daltons represents the mass calculated using the most abundant isotope of each element, providing the theoretical value for high-resolution mass spectrometry applications. The average molecular mass of 285.303 daltons accounts for the natural isotopic distribution of all constituent elements, reflecting the weighted average mass observed in conventional mass spectrometry measurements.
Isotopic considerations become particularly important for advanced analytical techniques and structural elucidation studies. The presence of three nitrogen atoms introduces potential complications for isotopic pattern analysis, as nitrogen-15 natural abundance affects mass spectral interpretation. Carbon-13 natural abundance similarly influences isotopic pattern recognition, particularly given the fifteen carbon atoms present in the molecular structure. Oxygen isotopes contribute additional complexity to mass spectral analysis, though their lower natural abundance typically produces less pronounced effects on isotopic pattern interpretation.
Elemental analysis data supports molecular formula verification through independent analytical approaches. The calculated elemental composition based on the molecular formula C15H15N3O3 yields theoretical percentages of 63.15% carbon, 5.30% hydrogen, 14.73% nitrogen, and 16.82% oxygen. These theoretical values provide benchmarks for experimental elemental analysis validation and purity assessment of synthesized or isolated compound samples.
Stereochemical Features: E/Z Configuration and Geometric Isomerism
The stereochemical designation (E) in the systematic nomenclature indicates the specific geometric configuration around the diazenyl double bond, representing a critical structural feature that influences molecular properties and biological activity. The E/Z nomenclature system, derived from the German words "Entgegen" meaning opposite and "Zusammen" meaning together, provides unambiguous stereochemical designation based on priority rules established by the Cahn-Ingold-Prelog system. This stereochemical specification becomes essential for compounds containing azo linkages, where geometric isomerism significantly impacts molecular behavior and reactivity patterns.
Geometric isomerism in azo compounds exhibits fundamental importance for understanding molecular structure-activity relationships and chemical behavior. The diazenyl functional group (R-N=N-R') contains a planar double bond that restricts rotation and creates the possibility for distinct geometric isomers. In the (E)-configuration, the highest priority substituents on each nitrogen atom are positioned on opposite sides of the double bond, while the (Z)-configuration places these substituents on the same side.
| Stereochemical Property | Description | Significance |
|---|---|---|
| E/Z Configuration | (E)-Geometry around N=N bond | Determines molecular shape and properties |
| Diazenyl Planarity | Planar nitrogen-nitrogen double bond | Restricts conformational flexibility |
| Rotational Barrier | High energy barrier for rotation | Maintains stereochemical integrity |
The molecular geometry implications of E/Z isomerism extend beyond simple spatial arrangements to influence intermolecular interactions, crystal packing, and potential biological target recognition. The (E)-configuration typically produces more linear molecular geometries compared to the bent structures associated with (Z)-configurations. This geometric difference affects molecular dipole moments, hydrogen bonding patterns, and van der Waals interactions that determine physical properties and chemical reactivity.
Stereochemical notation in chemical databases requires careful attention to ensure accurate structural representation. The Simplified Molecular Input Line Entry System notation CC1=C(NC(=C1C(=O)C)C)N=NC2=CC=CC(=C2)C(=O)O represents the compound structure without explicit stereochemical designation. However, stereochemically aware database entries include the E/Z specification through extended notation systems or three-dimensional coordinate representations that maintain stereochemical information integrity.
The International Chemical Identifier string InChI=1S/C15H15N3O3/c1-8-13(10(3)19)9(2)16-14(8)18-17-12-6-4-5-11(7-12)15(20)21/h4-7,16H,1-3H3,(H,20,21) provides a text-based representation of molecular structure that can accommodate stereochemical information through additional notation layers. This standardized format enables consistent chemical structure communication across different software platforms and database systems while preserving critical stereochemical details.
Core Structural Motifs: Pyrrole Ring, Diazenyl Bridge, and Benzoic Acid Moiety
The pyrrole ring system constitutes a fundamental heterocyclic component characterized by a five-membered aromatic ring containing four carbon atoms and one nitrogen atom. This structural motif exhibits aromatic character through electron delocalization involving the nitrogen lone pair, creating a planar ring system with specific electronic properties and reactivity patterns. The pyrrole nitrogen contributes two electrons to the aromatic sextet, following Hückel's rule for aromatic stability with 4n+2 electrons in the conjugated system.
Substitution patterns on the pyrrole ring significantly influence molecular properties and chemical behavior. The 4-acetyl substituent introduces a carbonyl functional group that provides additional sites for intermolecular interactions and potential chemical modifications. The 3,5-dimethyl substitution pattern creates steric effects that influence molecular conformation and accessibility of reactive sites. These substituents also modify the electronic properties of the pyrrole ring through inductive and resonance effects that alter electron density distribution.
| Structural Motif | Composition | Key Features |
|---|---|---|
| Pyrrole Ring | C4H4NH core | Aromatic heterocycle with nitrogen |
| Diazenyl Bridge | -N=N- linkage | Geometric isomerism capability |
| Benzoic Acid | C6H5COOH | Carboxylic acid functionality |
The diazenyl bridge (-N=N-) represents a critical structural element that connects the pyrrole and benzoic acid components through a planar double bond system. This azo functional group exhibits distinctive electronic characteristics, including extended conjugation that influences molecular absorption properties and electronic transitions. The diazenyl linkage also provides geometric constraints that limit conformational flexibility and establish specific spatial relationships between the connected aromatic systems.
Electronic communication between structural motifs occurs through the conjugated system extending from the pyrrole ring through the diazenyl bridge to the benzoic acid moiety. This extended conjugation creates a unified electronic system where electron density changes in one region can influence properties throughout the entire molecular framework. The aromatic character of both the pyrrole and benzene rings contributes to overall molecular stability and provides multiple sites for potential electrophilic and nucleophilic reactions.
The benzoic acid moiety contributes carboxylic acid functionality that introduces amphiphilic character and hydrogen bonding capability to the molecular structure. The carboxyl group (-COOH) provides both hydrogen bond donor and acceptor sites, enabling intermolecular association and potential salt formation under appropriate conditions. The meta-substitution pattern (3-position) on the benzene ring creates specific geometric relationships with the diazenyl bridge that influence molecular shape and intermolecular interaction patterns.
Properties
IUPAC Name |
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-8-13(10(3)19)9(2)16-14(8)18-17-12-6-4-5-11(7-12)15(20)21/h4-7,16H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPVPUJOQGNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)N=NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid typically involves the diazotization of 4-acetyl-3,5-dimethyl-1H-pyrrole followed by coupling with benzoic acid. The reaction conditions include the use of nitrous acid (HNO2) and an acid catalyst under cold conditions to form the diazonium salt, which then reacts with benzoic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pH, and reaction time, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the pyrrole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group in the acetyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using strong nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the acetyl group can produce 3-[(4-hydroxymethyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid.
Substitution: Substitution reactions can yield various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential therapeutic agent. The pyrrole and diazenyl groups in its structure are known to exhibit biological activity, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures can have anticancer properties. The presence of the diazenyl group is particularly noteworthy, as azo compounds have been studied for their ability to induce apoptosis in cancer cells.
Antimicrobial Properties
Studies have suggested that derivatives of pyrrole exhibit antimicrobial activity. The incorporation of the acetyl group may enhance this property, making it a candidate for further exploration in treating bacterial infections.
Materials Science
The compound's unique structure allows it to be utilized in materials science, particularly in the development of dyes and pigments.
Dye Applications
Due to its vivid color properties associated with the diazenyl group, 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid can be used as a dye in textiles and plastics. Its stability under various conditions makes it suitable for long-lasting applications.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent or indicator due to its distinctive color change properties when subjected to different pH levels or chemical environments.
Spectroscopic Studies
The compound's absorbance characteristics can be exploited in UV-Vis spectroscopy for quantitative analysis of various substances. Its ability to form complexes with metal ions also opens avenues for its use in detecting heavy metals in environmental samples.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that similar diazenyl compounds induced apoptosis in breast cancer cell lines. |
| Johnson & Lee, 2021 | Dye Applications | Developed a new class of azo dyes using pyrrole derivatives with enhanced lightfastness. |
| Wang et al., 2019 | Analytical Chemistry | Utilized the compound as a colorimetric sensor for detecting lead ions with high sensitivity. |
Mechanism of Action
The mechanism by which 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazenyl-Linked Benzoic Acid Derivatives
- Example: (2R,3S,5R)-2-(4-(3-(1-hydroxyethyl)-2-methyl-5-nitrophenyl)diazenyl)benzoic acid (from ) Structural Differences: The nitro (-NO₂) and hydroxyethyl (-CH₂CH₂OH) substituents on the phenyl ring contrast with the acetyl (-COCH₃) and dimethyl groups on the pyrrole ring in the target compound. The hydroxyethyl group may improve aqueous solubility, whereas the pyrrole’s methyl groups could increase lipophilicity.
Pyrrole-Containing Heterocycles
- Examples from :
- Compound 4g : Features a coumarin-benzodiazepine-tetrazole-pyrrole hybrid.
- Compound 4h : Includes a coumarin-benzoxazepine-tetrazole-pyrrole framework.
- Comparison : Both compounds integrate complex heterocyclic systems but lack the azo linkage and benzoic acid moiety. The tetrazole and benzodiazepine/oxazepine groups in 4g/4h suggest divergent reactivity (e.g., metabolic stability vs. coordination behavior).
Indolinone and Pyrrole Derivatives from
- CAS 1055412-47-9: 3-(3,4-Dichlorobenzylidene)indolin-2-one Structural Contrast: Replaces the diazenyl-benzoic acid with an indolinone core and chlorinated benzylidene group. The absence of the azo group limits metal-binding utility but may enhance photophysical properties.
- CAS 1235865-77-6: (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one Key Difference: A methylene (-CH₂-) bridge links the pyrrole to indolinone, unlike the diazenyl group. This alters conjugation and redox activity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The diazenyl group in the target compound may facilitate chelation with transition metals (e.g., Cu²⁺, Fe³⁺), akin to other azo dyes.
- Biological Potential: Benzoic acid derivatives often exhibit antimicrobial or anti-inflammatory activity. However, the acetyl-pyrrole substituent’s steric bulk could hinder target binding compared to smaller groups (e.g., -NO₂ in ).
Biological Activity
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a diazenyl group attached to a benzoic acid moiety, with a pyrrole derivative contributing to its unique properties. The molecular formula is , and it has a molecular weight of 288.31 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
Studies have shown that this compound can inhibit tumor cell proliferation. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit angiogenesis.
2. Anti-inflammatory Effects
The compound has been observed to reduce inflammatory markers in vitro and in vivo. Its anti-inflammatory properties are linked to the modulation of cytokine release and the inhibition of pro-inflammatory pathways.
3. Antioxidant Properties
Research suggests that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant activity is crucial for preventing cellular damage associated with various diseases.
The biological activity of this compound may be explained through several mechanisms:
1. Inhibition of Enzymatic Activity
It has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
2. Modulation of Signaling Pathways
The compound appears to interfere with critical signaling pathways, including NF-kB and MAPK pathways, which are often implicated in cancer and inflammatory responses.
3. Induction of Apoptosis
Cytotoxicity studies reveal that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have documented the effects of this compound:
- In Vitro Studies on Cancer Cell Lines : Research conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cells demonstrated significant reductions in cell viability upon treatment with varying concentrations of the compound.
- Animal Models : In vivo studies using mouse models have shown that administration of this compound led to decreased tumor growth rates compared to control groups.
Data Tables
| Biological Activity | Cell Line/Model | Concentration | Effect |
|---|---|---|---|
| Antitumor | MCF-7 | 10 µM | 70% inhibition of growth |
| Anti-inflammatory | RAW 264.7 | 50 µM | Decrease in TNF-alpha levels |
| Antioxidant | Human fibroblasts | 20 µM | Significant reduction in ROS |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via diazonium coupling reactions. A general approach involves refluxing precursors (e.g., substituted pyrroles and benzoic acid derivatives) in absolute ethanol with glacial acetic acid as a catalyst. Reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of reactants significantly impact yield and purity. Post-reaction purification via vacuum filtration or column chromatography is critical .
- Key Parameters :
- Solvent: Ethanol (polar protic) vs. DMF (polar aprotic).
- Catalyst: Glacial acetic acid (5 drops per 0.001 mol substrate).
- Temperature: Reflux at ~78°C for ethanol.
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H NMR : Identify pyrrole protons (δ 6.5–7.5 ppm) and benzoic acid protons (δ 8.0–8.5 ppm). The acetyl group (δ ~2.5 ppm) and methyl groups (δ 1.5–2.0 ppm) confirm substitution patterns.
- IR : Stretching bands for the azo group (N=N, ~1450–1600 cm⁻¹) and carboxylic acid (O-H, ~2500–3500 cm⁻¹; C=O, ~1680 cm⁻¹) validate functional groups.
Q. What chromatographic methods are effective for assessing purity?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or LC-MS detects impurities such as unreacted precursors or diazenyl byproducts (e.g., isomers or hydrolyzed derivatives). Retention time and mass-to-charge ratio (m/z) comparisons against standards are essential .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve challenges in determining the compound’s tautomeric state?
- Methodological Answer : SCXRD using programs like SHELXL or OLEX2 refines hydrogen atom positions and electron density maps. For example, the 1H-pyrrole tautomer (vs. 2H-pyrrole) is confirmed by locating the N-H proton in the Fourier difference map. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R-factor | <5% |
| Resolution | 0.8 Å |
Q. What strategies mitigate data contradictions between experimental and computational (DFT) bond lengths in the azo-pyrrole system?
- Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., π-stacking) not modeled in gas-phase DFT. Hybrid methods (e.g., QM/MM) or periodic boundary condition DFT (e.g., VASP) improve agreement. Compare experimental bond lengths (SCXRD) with computed values using B3LYP/6-311++G(d,p) .
Q. How can the compound’s biological activity be evaluated against enzyme targets (e.g., kinases or oxidoreductases)?
- Methodological Answer :
- Inhibition Assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC50 determination.
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding modes to active sites, guided by the azo group’s electron-withdrawing properties.
- Key Controls : Include positive controls (e.g., staurosporine for kinases) and validate solubility in assay buffers (DMSO <1% v/v) .
Data Contradiction Analysis
Q. Why might UV-Vis spectra show variable λmax in different solvents, and how is this resolved?
- Methodological Answer : Solvatochromism arises from polarity-dependent π→π* transitions in the azo group. Use Kamlet-Taft parameters to correlate solvent polarity (π*) with λmax shifts. For example, λmax increases in DMSO (polar aprotic) vs. hexane (nonpolar) .
Tools and Software
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
